4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol
Overview
Description
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a phenol group and a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol typically involves the reaction of 4-methyl-2-aminomethylphenol with 4-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The phenol group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminomethylphenol: A precursor in the synthesis of 4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol.
4-Methylpyridine: Another precursor used in the synthesis.
Phenol derivatives: Compounds with similar phenol groups but different substituents.
Uniqueness
This compound is unique due to its combination of a phenol group and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions and applications in various fields of research .
Properties
IUPAC Name |
4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-3-4-13(17)12(7-10)9-16-14-8-11(2)5-6-15-14/h3-8,17H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEXIBSAXOYORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321864 | |
Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204810 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692275-85-7 | |
Record name | 4-methyl-2-[[(4-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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